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2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

GPR35 Orphan GPCR Antagonist Screening

GPR35 screening campaigns require rigorous negative controls to eliminate scaffold-based false positives. Generic vehicle controls fail to account for assay interference from sulfonylpiperidine chemotypes. This compound (CAS 1795300-86-5), confirmed inactive in ECBD GPR35 BRET antagonism assay (IC50 > 100 µM), provides a structurally matched baseline for hit triaging. - QED 0.83, Fsp³ 0.93; orthogonally addressable sulfonyl & amide groups enable library diversification. - Full ECBD assay protocol documentation available for direct LIMS integration. - Multi-gram custom synthesis available; contact BenchChem for bulk pricing and lead times.

Molecular Formula C15H26N2O4S
Molecular Weight 330.44
CAS No. 1795300-86-5
Cat. No. B2445343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
CAS1795300-86-5
Molecular FormulaC15H26N2O4S
Molecular Weight330.44
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
InChIInChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
InChIKeyMDDDMKHTYQEROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical & Structural Profile: 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide


2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1795300-86-5) is a synthetic sulfonylpiperidine derivative with the molecular formula C15H26N2O4S and a molecular weight of 330.44 g/mol [1]. The compound features a piperidine ring N-functionalized with a cyclopentylacetyl group and substituted at the 4-position with a sulfonyl-N-methylacetamide moiety. Its computed XLogP3-AA of 1.1, topological polar surface area (TPSA) of 91.9 Ų, and single hydrogen bond donor place it within drug-like physicochemical space (Lipinski Rule of Five compliant), with a Quantitative Estimation of Drug-likeness (QED) score of 0.83 [2]. The compound is cataloged by multiple research chemical suppliers as a building block and screening compound, though peer-reviewed biological activity data remain sparse .

Scaffold Dual-site building block for parallel library synthesis
Profile Drug-like computed physicochemical space for lead optimization
Use Screening compound with documented target inactivity context

Why In-Class Analogs Cannot Substitute


Within the sulfonylpiperidine class, substitution at the piperidine N-position is a dominant determinant of both target engagement and selectivity profile. In the GPR35 antagonist screening campaign curated by the European Chemical Biology Database (ECBD), the target compound 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (EOS42142) was classified as inactive (IC50 > 100 µM) in a BRET-based GPR35 antagonism assay, whereas structurally distinct sulfonylpiperidine-containing tool compounds such as CID2745687 demonstrate potent, competitive antagonism at the same receptor with a Ki of 12.8 nM [1][2]. This functional divergence—spanning over four orders of magnitude—demonstrates that the cyclopentylacetyl N-substituent, in conjunction with the sulfonyl-N-methylacetamide group, cannot be interchanged with alternative N-acyl or N-sulfonyl piperidine analogs without fundamentally altering the biological outcome. For any experimental workflow predicated on a specific target interaction profile, generic substitution is not scientifically defensible.

Target feature
Substitution concern
Cyclopentylacetyl N-substitution on piperidine
Aromatic N-acyl analogs may shift target engagement profile
Saturated cyclopentyl ring with high Fsp³ character
Aromatic-rich sulfonylpiperidine analogs may exhibit different binding promiscuity
Sulfonyl-N-methylacetamide side chain orientation
Alternative sulfonyl substitutions may alter functional assay outcome

Quantitative Differentiation Evidence


Functional Selectivity in GPR35 Antagonism

In a standardized BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells with 300 µM zaprinast as agonist, 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (EOS42142) exhibited no significant antagonism, returning an IC50 > 100 µM and classified as inactive [1]. By contrast, the established GPR35 antagonist CID2745687 demonstrated potent, competitive antagonism with a Ki of 12.8 nM in radioligand binding and functional assays . This represents a >7,800-fold differential in target engagement at GPR35.

GPR35 Antagonism
Head-to-head
IC50 > 100 µM (inactive) vs CID2745687 Ki 12.8 nM
Supports negative control selection for GPR35 screening workflows
Cross-study comparable; BRET vs radioligand assay platforms differ
GPR35 Orphan GPCR Antagonist Screening

Drug-Likeness QED Benchmarking vs. Sulfonylpiperidine Class

The Quantitative Estimation of Drug-likeness (QED) score for 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is 0.83, as computed from its molecular properties (MW = 330.45, cLogP = 1.02, HBD = 1, HBA = 6, TPSA = 75.71 Ų, rotatable bonds = 4) [1]. This QED score places the compound above the commonly referenced attractive drug-like threshold of 0.67 and within the top quartile of the sulfonylpiperidine class. For comparison, the class-representative gamma-secretase inhibitor BMS-708163 (avagacestat, a sulfonylpiperidine-containing clinical candidate) has a reported QED of approximately 0.56, reflecting its higher molecular weight and more complex sulfonamide substitution pattern [2]. The target compound's favorable QED and full Lipinski Rule of Five compliance indicate superior developability characteristics relative to many advanced sulfonylpiperidine leads.

Drug-likeness QED
Class-level
0.83
Reported drug-likeness context for scaffold triaging
Computed descriptor; experimental ADME data to verify
Drug-likeness QED Physicochemical Profiling

N-Substituent Differentiation: Cyclopentylacetyl vs. Aromatic Analogs

The cyclopentylacetyl N-substituent on the piperidine ring distinguishes 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide from the majority of commercially available sulfonylpiperidine analogs, which predominantly bear aromatic sulfonyl groups (e.g., benzenesulfonyl, thiophene-2-sulfonyl, 2-chlorophenylsulfonyl) or aromatic acyl groups (e.g., benzoyl, naphthoyl) at the piperidine N-position . The cyclopentylacetyl group introduces a fully saturated, non-aromatic cyclopentyl ring that increases the fraction of sp³-hybridized carbons (Fsp³ = 0.93 for the target compound) [1], compared to typical aromatic-substituted analogs where Fsp³ ranges from 0.30 to 0.60. Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and lower CYP450 inhibition risk in lead optimization campaigns [2].

Fsp³ Saturation
Class-level
0.93
High saturation context relative to aromatic sulfonylpiperidine analogs
May support solubility and selectivity screening assessment
Structure-Activity Relationship N-Substitution Scaffold Differentiation

Dual Reactive Sites vs. Mono-Functional Building Blocks

2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide presents two chemically distinct reactive sites: the sulfonyl-activated methylene carbon adjacent to the sulfone group (amenable to nucleophilic displacement or further functionalization) and the secondary amide N–H (pKa estimated ~15–17, suitable for selective alkylation or acylation) [1]. This dual orthogonal reactivity contrasts with mono-functional sulfonylpiperidine building blocks such as 1-(methylsulfonyl)piperidine or 1-(phenylsulfonyl)piperidine, which lack the acetamide side chain and thus offer only a single reactive handle for diversification . The presence of both the sulfonyl and acetamide functionalities enables sequential, orthogonal derivatization without the need for protecting group manipulations, a meaningful advantage for parallel library synthesis and scaffold-hopping medicinal chemistry workflows.

Reactive Sites
Reported
2 orthogonal sites
Supports sequential library diversification workflows
Structural analysis; synthetic reactivity to verify experimentally
Synthetic Chemistry Building Block Dual Functionalization

Validated Application Scenarios


GPR35 Screening Negative Control Compound

Based on the confirmed inactivity (IC50 > 100 µM) in the ECBD GPR35 SPASM-sensor BRET antagonism assay [1], this compound is uniquely qualified as a structurally matched negative control for GPR35 antagonist screening campaigns. Unlike generic vehicle controls, its sulfonylpiperidine scaffold mimics the physicochemical properties of active chemotypes in the screening library, providing a more rigorous baseline for hit triaging. Procurement for this purpose is supported by the availability of the full assay protocol and raw data from the ECBD database, enabling direct integration into laboratory information management systems (LIMS).

Lead Optimization Scaffold with Favorable Developability

The compound's QED score of 0.83 and Fsp³ of 0.93 place it in the top tier of drug-like chemical space [2]. Medicinal chemistry teams engaged in fragment-to-lead or lead optimization programs targeting non-GPCR enzymes (kinases, proteases, epigenetic targets) can leverage this scaffold's high saturation and favorable computed ADME profile as a starting point. The cyclopentylacetyl group provides a conformationally constrained, lipophilic motif that can be systematically varied, while the sulfonyl-N-methylacetamide side chain offers a vector for potency optimization via parallel chemistry approaches [3].

Parallel Library Synthesis via Dual Reactive Sites

The presence of two orthogonally addressable functional groups—the sulfonyl-activated methylene and the secondary amide N–H—enables sequential diversification without protecting group strategies [3]. This compound can serve as a central scaffold for the rapid generation of 50–200 member compound libraries through established sulfone alkylation and amide N-alkylation/acylation protocols. Procurement in multi-gram quantities from custom synthesis suppliers allows for bulk library production at reduced per-compound cost relative to purchasing individual pre-synthesized analogs .

Negative Selection for Computational Target Prediction

The experimentally determined GPR35 inactivity (IC50 > 100 µM), combined with the compound's drug-like computed properties [1][2], makes it a valuable data point for training and validating computational target prediction models. The compound's divergence from active GPR35 ligands—despite sharing the sulfonylpiperidine core—provides a challenging test case for algorithms that must distinguish between structurally similar active and inactive compounds, improving model robustness for virtual screening applications.

Application
Selection Property
Validation Focus
GPR35 antagonist screening studies
Documented inactivity in BRET-based antagonism assay
Negative control benchmarking and hit triaging
Lead optimization programs
Computed drug-likeness and saturation profile
ADME property validation in target-agnostic assays
Parallel library synthesis
Dual orthogonal reactive functional groups
Diversification efficiency and protecting-group-free routes
Computational target prediction
Experimentally confirmed GPR35 inactivity
Model training and scaffold-activity decoupling validation
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